molecular formula C10H9NO4S2 B2677590 Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate CAS No. 85524-16-9

Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate

Cat. No. B2677590
CAS RN: 85524-16-9
M. Wt: 271.31
InChI Key: AJCJFCAMKAYRGQ-UHFFFAOYSA-N
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Description

“Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C10H9NO4S2 . It has an average mass of 271.313 Da and a monoisotopic mass of 270.997284 Da .


Molecular Structure Analysis

The SMILES string of this compound is O=S1(N=C(C2=C1C=CC=C2)SCC(O)=O)=O . The InChI key is LYHWDWXFGPHJOQ-UHFFFAOYSA-N . Unfortunately, the search results do not provide detailed information about the 3D structure of this compound.

Scientific Research Applications

Green Chemistry

  • Field : Green Chemistry .
  • Application : Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Method : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : The development of synthetic processes is one of the most significant problems facing researchers .

Antimicrobial Activity

  • Field : Medicinal Chemistry .
  • Application : 1,2-Benzothiazines have been synthesized and evaluated for their antimicrobial activity .
  • Method : The synthesis involves a three-step process. Chalcones bearing various substituents were chlorosulfonated with chlorosulfonic acid to generate the chalcone sulfonyl chlorides. These were converted to the dibromo compounds through reaction with bromine in glacial acetic acid. Compounds were then reacted with various amines to generate a library of 1,2-benzothiazines .
  • Results : The compounds showed activity against Gram-positive bacteria Bacillus subtilis and Staphylococcous aureus. The range of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) was 25–600 µg/mL .

Anti-cancer Activity

  • Field : Medicinal Chemistry .
  • Application : Benzothiazoles have shown potential in the field of medicinal chemistry and render an extensive range of biological activities including anti-cancer .
  • Method : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : The development of synthetic processes is one of the most significant problems facing researchers .

Anti-bacterial Activity

  • Field : Medicinal Chemistry .
  • Application : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-bacterial .
  • Method : The synthesis involves a three-step process. Chalcones bearing various substituents were chlorosulfonated with chlorosulfonic acid to generate the chalcone sulfonyl chlorides. These were converted to the dibromo compounds through reaction with bromine in glacial acetic acid .
  • Results : The compounds showed activity against Gram-positive bacteria Bacillus subtilis and Staphylococcous aureus .

Anti-HIV Activity

  • Field : Medicinal Chemistry .
  • Application : Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment such as, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, which has been shown to have anti-HIV activity by a mechanism that should work as anti-AIDS treatment .
  • Method : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : The development of synthetic processes is one of the most significant problems facing researchers .

Anti-Fungal Activity

  • Field : Medicinal Chemistry .
  • Application : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-fungal .
  • Method : The synthesis involves a three-step process. Chalcones bearing various substituents were chlorosulfonated with chlorosulfonic acid to generate the chalcone sulfonyl chlorides. These were converted to the dibromo compounds through reaction with bromine in glacial acetic acid .
  • Results : The compounds showed activity against Gram-positive bacteria Bacillus subtilis and Staphylococcous aureus .

properties

IUPAC Name

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S2/c1-15-9(12)6-16-10-7-4-2-3-5-8(7)17(13,14)11-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCJFCAMKAYRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate

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